6,7-Dihydrooxepin-2(3H)-one is a bicyclic compound belonging to the oxepin family, characterized by a seven-membered ring containing an oxygen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Oxepins, including 6,7-dihydrooxepin-2(3H)-one, are of interest due to their unique structural properties and biological activities.
6,7-Dihydrooxepin-2(3H)-one can be classified as a cyclic ketone and an oxepine derivative. Its structure includes a saturated six-membered carbon ring fused to a five-membered oxygen-containing ring.
The synthesis of 6,7-dihydrooxepin-2(3H)-one typically involves several steps:
For example, one method involves the enantioselective organocatalytic addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes, followed by cyclization and deprotection steps . This process highlights the importance of stereochemistry in synthesizing oxepins.
6,7-Dihydrooxepin-2(3H)-one can undergo various chemical reactions typical for ketones and cyclic compounds:
For instance, reductive cleavage of N–O bonds in related compounds has been reported to yield significant products through one-flask reactions .
Research indicates that modifications in the molecular structure can lead to varied biological activities, suggesting that 6,7-dihydrooxepin-2(3H)-one may exhibit unique pharmacological properties depending on its substituents and stereochemistry.
6,7-Dihydrooxepin-2(3H)-one has potential applications in:
The synthesis of 6,7-dihydrooxepin-2(3H)-one derivatives leverages cyclopropanation-ring expansion strategies, where glycals (unsaturated sugar derivatives) serve as key precursors.
The modified Simmons–Smith reaction facilitates cyclopropanation of 6-protected d-glucal (91) and 6-deoxy-d-glucal (92) substrates. Using diethylzinc and diiodomethane, this reaction yields cyclopropanated products 93 and 94 after acetylation, with yields typically reaching 85–87%. The stereoselectivity arises from the syn-addition of the zinc carbenoid across the glycal double bond, governed by the existing stereochemistry at C-3 and C-4. This step is critical for establishing the stereogenic centers that influence subsequent ring expansion [1].
Table 1: Cyclopropanation Products from Glycal Substrates
Glycal Substrate | Protecting Group | Product | Yield (%) |
---|---|---|---|
6-Protected d-glucal | C-7 OTBS, C-5 OAc | 93 | 85 |
6-Deoxy-d-glucal | None | 94 | 87 |
Acid-induced cyclopropane ring opening generates a transient oxacarbenium ion (95), which dictates the formation of the oxepine scaffold. When 94 reacts with cyanide nucleophiles, it yields glyco-3-enoseptanosyl cyanide 96 (49% yield). Conversely, substrates with C-6 oxygen substituents (e.g., 91) undergo intramolecular trapping by the C-7 OTBS group, forming 1,7-anhydro derivative 97 (78% yield) instead of ring expansion. This divergence highlights the nucleophile-dependent chemoselectivity in oxepine synthesis [1].
Protecting groups significantly influence stereoselectivity. The tert-butyldimethylsilyl (TBS) group at C-7 in 91 promotes intramolecular cyclization to 97. Replacing TBS with 4,6-O-dibutylsilylidene protection (e.g., in 98 and 103) prevents this side reaction. Under TMS triflate activation, 98 undergoes ring expansion with diverse nucleophiles (e.g., allyl silanes, silyl enol ethers), yielding oxepines 99–102 as 2:1–1:1 anomeric mixtures (82–93% yields). The planar oxocarbenium intermediate explains the modest stereoselectivity, while the silylidene group’s rigidity enhances reaction efficiency [1].
Nagarajan’s approach employs dibromocarbene (generated from bromoform and base) for cyclopropanation of d-glucal tribenzyl ether (106). The reaction proceeds stereoselectively, with the cyclopropane ring forming anti to the bulky C-3 benzyloxy group, yielding dibromide 107 in 84% yield. This stereocontrol is attributed to steric hindrance from the C-3 substituent, which directs carbene addition from the less hindered face [1].
Basic methanolysis of 107 induces simultaneous dehalogenation and solvolysis, triggering ring expansion to methyl oxepine 108 (67% yield). The mechanism involves loss of the endo-bromine atom to form an allylic cation, which undergoes nucleophilic capture by methanol. This step affords 108 as an inseparable anomeric mixture due to the planar nature of the cationic intermediate. While not advanced to saturated septanosides, this method offers a base-mediated alternative to acid-catalyzed ring expansions [1].
Table 2: Dibromocarbene-Mediated Oxepine Synthesis
Starting Material | Conditions | Product | Yield (%) | Stereoselectivity |
---|---|---|---|---|
d-Glucal tribenzyl ether (106) | CHBr₃, NaOH, phase-transfer catalyst | Dibromide 107 | 84 | Anti to C-3 substituent |
Dibromide 107 | NaOMe, MeOH, reflux | Methyl oxepine 108 | 67 | 1:1 anomeric mixture |
Asymmetric routes to 6,7-dihydrooxepin-2(3H)-one derivatives remain emergent, but enzymatic and transition metal-catalyzed strategies show promise for enantioenriched scaffolds.
Ring-closing metathesis (RCM) using Grubbs catalysts enables access to dihydrooxepinones. Vinyl esters derived from carboxylic acids (e.g., vinyl 3-phenyl-4-pentenoate, 1a) undergo enzymatic kinetic resolution followed by RCM. While initial routes produced racemic lactones, recent adaptations use chiral ruthenium catalysts (e.g., Grubbs II) for asymmetric RCM. For example, RCM of 3a yields lactone 4a, though enantioselectivity requires optimization [5].
Chemoenzymatic cascades combine lipase-mediated kinetic resolution with RCM. Candida antarctica lipase B (CALB) resolves racemic vinyl ester 1a via transesterification with allyl alcohol, yielding enantiopure allyl ester (R)-3a and unreacted (S)-1a. Subsequent RCM of each enantiomer using Grubbs II catalyst delivers enantiocomplementary lactones (R)-4a and (S)-5a in a one-pot cascade. Key enzymes like Amano PS lipase achieve >90% ee, enabling atom-economical synthesis of both enantiomers [5].
Table 3: Catalytic Asymmetric Approaches to Dihydrooxepinones
Strategy | Catalyst/Enzyme | Substrate | Key Product | Enantioselectivity |
---|---|---|---|---|
Enzymatic Kinetic Resolution-RCM | CALB + Grubbs II | Vinyl ester 1a | Lactones 4a/5a | >90% ee |
Enzymatic Kinetic Resolution-RCM | Amano PS lipase + Grubbs II | Vinyl ester 1a | Lactones 4a/5a | 87% ee |
Transition Metal-Catalyzed RCM | Chiral Ru complexes | Dienoate esters | Dihydrooxepinones | Under exploration |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7